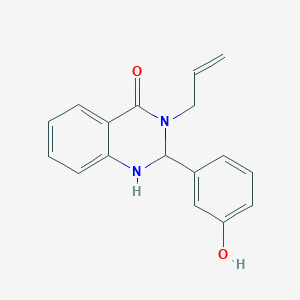![molecular formula C18H17N3O B7455698 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one, also known as DQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DQP belongs to the class of pyrido[1,2-a]pyrimidin-4-one compounds and has been found to possess various biological and pharmacological properties.
作用机制
The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in various biological systems is still not fully understood. However, it has been found to interact with various cellular targets, including DNA, RNA, and proteins. In cancer cells, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported to inhibit the activity of various enzymes involved in cell cycle regulation, leading to apoptosis and cell cycle arrest. In antiviral research, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to inhibit the replication of viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to possess various biochemical and physiological effects. In cancer cells, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported to induce DNA damage, leading to cell cycle arrest and apoptosis. In addition, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to inhibit the activity of various enzymes involved in cell cycle regulation, leading to the suppression of cancer cell growth and proliferation. In antiviral research, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to inhibit the replication of viruses by interfering with viral RNA synthesis. In addition, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for its cellular targets, making it a useful tool for studying various biological processes. In addition, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to possess low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are various future directions for the research and development of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One potential direction is the optimization of the synthesis process to yield higher purity and higher quality product. In addition, further studies are needed to fully understand the mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in various biological systems. Moreover, the potential therapeutic applications of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in various fields of medicine, including cancer, antiviral, and anti-inflammatory research, need to be further explored. Finally, the development of novel derivatives of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one with improved pharmacological properties could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 3,4-dihydro-2H-quinoline with pyridine-2-carbaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to form 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. The synthesis of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported in various scientific literature, and the process has been optimized to yield high purity and high-quality product.
科学研究应用
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anticancer, antiviral, and anti-inflammatory properties. In cancer research, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral research, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to inhibit the replication of various viruses, including HIV, hepatitis B, and hepatitis C. In addition, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18-12-15(19-17-9-3-4-11-21(17)18)13-20-10-5-7-14-6-1-2-8-16(14)20/h1-4,6,8-9,11-12H,5,7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEVQEQVQDGDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)



![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)